molecular formula C12H9N3S B5536776 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile

4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile

Cat. No.: B5536776
M. Wt: 227.29 g/mol
InChI Key: QRKRVNMWQKOMQD-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile is a chemical compound that features a pyrimidine ring attached to a benzonitrile moiety via a sulfanylmethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile typically involves the reaction of 2-mercaptopyrimidine with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group of 2-mercaptopyrimidine, followed by nucleophilic substitution with a benzonitrile derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile is not well-documented. compounds containing pyrimidine rings are known to interact with various biological targets, including enzymes and receptors. The sulfanylmethyl linker may enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile is unique due to its specific structural features, which combine the properties of pyrimidine and benzonitrile moieties.

Properties

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKRVNMWQKOMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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